

Application Notes and Protocols for Bioequivalence Studies Using Regorafenib-¹³C,^{d3}

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Regorafenib-¹³C,^{d3}

Cat. No.: B3026279

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting a bioequivalence (BE) study of Regorafenib using the stable isotope-labeled compound **Regorafenib-¹³C,^{d3}**. The use of stable isotope-labeled drugs is a powerful method to reduce variability and enhance the precision of pharmacokinetic assessments.^{[1][2]}

Introduction to Regorafenib and Stable Isotope Methodology

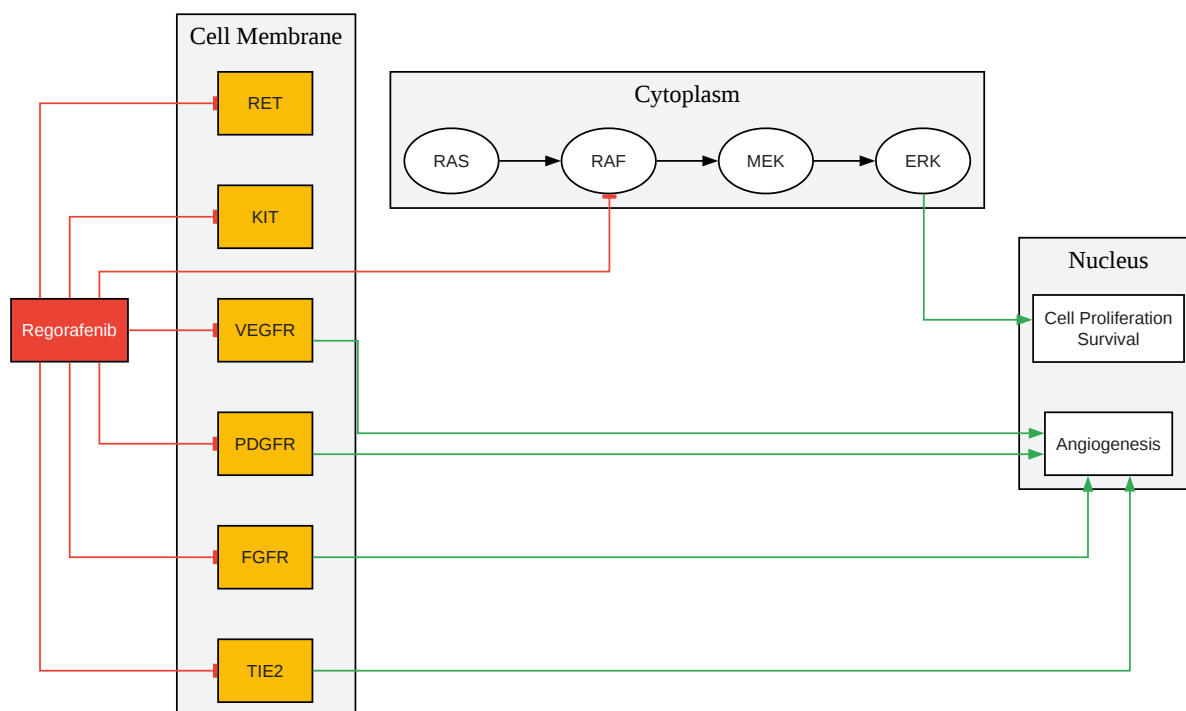
Regorafenib is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.^{[3][4][5]} Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), and the RAF-MEK-ERK signaling pathway.^{[3][4]}

Stable isotope labeling in bioequivalence studies involves the use of a drug molecule in which one or more atoms have been replaced with their non-radioactive, heavier isotopes, such as Carbon-13 (¹³C) and Deuterium (d, ²H). The co-administration of the labeled and unlabeled drug formulations allows for the simultaneous determination of their pharmacokinetic profiles in a single set of biological samples from each subject.^{[1][2]} This approach significantly reduces

intra-subject variability, thereby increasing the statistical power of the study and potentially reducing the required sample size.[6][7]

Mechanism of Action of Regorafenib

Regorafenib exerts its anti-cancer effects by inhibiting multiple kinases, thereby disrupting several key signaling pathways crucial for tumor growth and survival. The diagram below illustrates the primary signaling cascades affected by Regorafenib.



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Figure 1: Regorafenib's multi-kinase inhibition signaling pathway.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of Regorafenib and its active metabolite M-2, derived from a bioequivalence study in healthy volunteers under fasting and fed conditions.

Analyte	Condition	Formulation	Cmax (ng/mL)	AUC0-144h (ng·h/mL)	Tmax (h)	t1/2 (h)
Regorafenib	Fasting	Test (T)	390.6 ± 204.4	12059.4 ± 4353.9	3.99 (1.5-6.0)	31.4 ± 6.6
		Reference (R)	412.3 ± 214.1	13188.1 ± 4679.1	3.99 (1.5-6.0)	
	Fed	Test (T)	572.3 ± 224.2	15582.5 ± 5064.9	4.99 (1.5-12.0)	31.9 ± 6.5
		Reference (R)	603.6 ± 232.0	15967.5 ± 5110.1	4.99 (2.0-12.0)	
Metabolite M-2	Fasting	Test (T)	165.7 ± 53.0	5693.3 ± 1618.3	27.0 (6.0-72.0)	27.2 ± 4.5
		Reference (R)	185.0 ± 59.9	6397.6 ± 1826.9	27.0 (8.0-72.0)	
	Fed	Test (T)	181.7 ± 55.4	6038.1 ± 1613.9	30.0 (12.0-72.0)	27.5 ± 4.2
		Reference (R)	189.9 ± 59.1	6219.7 ± 1668.0	30.0 (12.0-72.0)	

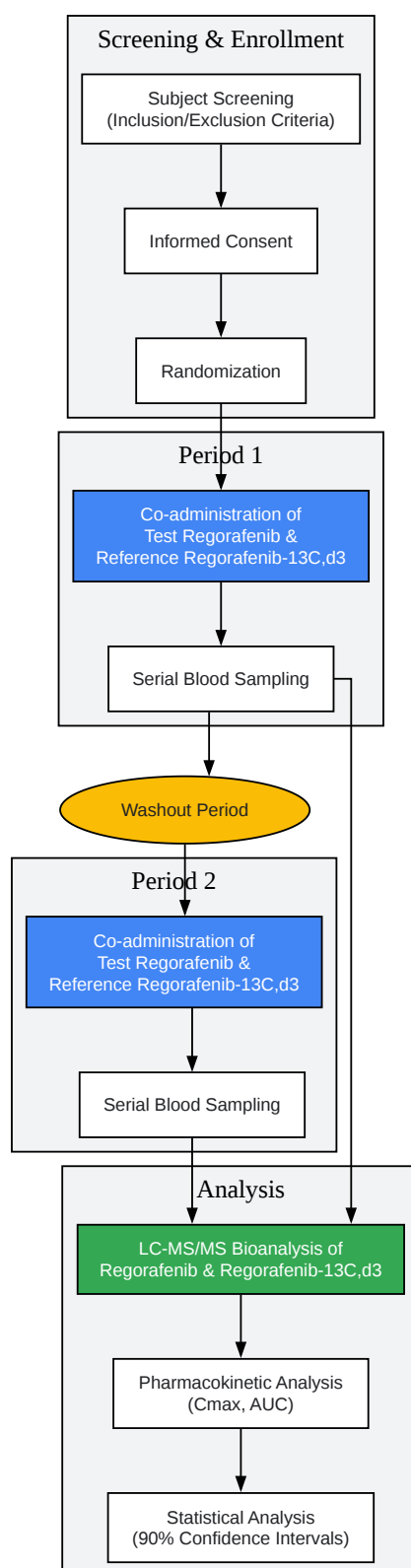
Data presented as mean ± standard deviation for C_{max}, AUC, and t_{1/2}, and as median (min-max) for T_{max}. Data is based on a 40 mg single dose.[\[8\]](#)[\[9\]](#)

Experimental Protocols

Bioequivalence Study Protocol

This protocol outlines a single-center, randomized, open-label, two-period, two-way crossover study to assess the bioequivalence of a test formulation of Regorafenib with a reference formulation using a stable isotope co-administration approach.

Study Design: A single-dose, two-period, two-sequence, crossover design will be employed.[8] In each period, subjects will receive a single oral dose of the test formulation of Regorafenib and a concomitant single oral dose of the reference formulation, **Regorafenib-13C,d3**.



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Figure 2: Experimental workflow for the bioequivalence study.

Subject Population: Healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 19.0 and 26.0 kg/m². All subjects will provide written informed consent before participation.

Dosing:

- Test Product: One tablet of Regorafenib (e.g., 40 mg).
- Reference Product: One tablet of **Regorafenib-13C,d3** (e.g., 40 mg). The doses are to be co-administered with approximately 240 mL of water after an overnight fast of at least 10 hours. A similar protocol should be followed for fed conditions, with administration after a standardized high-fat, high-calorie breakfast.

Blood Sampling Schedule: Venous blood samples (e.g., 4 mL) will be collected in EDTA-K2 tubes at the following time points: 0 (pre-dose), 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 6.0, 8.0, 10.0, 12.0, 24.0, 36.0, 48.0, 72.0, 96.0, 120.0, and 144.0 hours post-dose.[\[10\]](#)

Washout Period: A washout period of at least 21 days will be implemented between the two dosing periods to ensure complete elimination of the drug from the body.

Sample Handling and Processing

- Blood Collection: Collect blood samples into EDTA-K2 anticoagulation vacuum tubes.
- Centrifugation: Within 1 hour of collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
- Plasma Separation: Carefully transfer the plasma supernatant into two separate, labeled polypropylene tubes.
- Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used for the simultaneous quantification of Regorafenib, **Regorafenib-13C,d3**, and their major active metabolites (M-2 and M-5) in human plasma.

Sample Preparation (Protein Precipitation):

- Thaw plasma samples at room temperature.
- To 100 μ L of plasma, add 200 μ L of acetonitrile (containing an appropriate internal standard, e.g., Sorafenib or a different isotopically labeled analog of Regorafenib).[\[11\]](#)
- Vortex the mixture for 2 minutes to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and dilute with 200 μ L of water containing 0.1% formic acid.[\[11\]](#)
- Vortex for 1 minute and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

- LC System: UHPLC system.
- Column: C18 column (e.g., 100 x 2.1 mm, 1.5 μ m).
- Mobile Phase A: 0.1% formic acid in water.[\[11\]](#)
- Mobile Phase B: 0.1% formic acid in acetonitrile.[\[11\]](#)
- Flow Rate: 0.3 mL/min.[\[11\]](#)
- Gradient Elution: A suitable gradient to separate the analytes from endogenous interferences.
- Injection Volume: 10 μ L.[\[11\]](#)
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).[\[11\]](#)

- Detection: Multiple Reaction Monitoring (MRM) of precursor to product ion transitions for Regorafenib, **Regorafenib-13C,d3**, M-2, M-5, and the internal standard.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters (C_{max} , AUC_{0-t} , $AUC_{0-\infty}$, T_{max} , and $t_{1/2}$) for both Regorafenib and **Regorafenib-13C,d3** will be calculated using non-compartmental analysis.[10] Bioequivalence will be assessed by comparing the 90% confidence intervals for the geometric mean ratios (Test/Reference) of C_{max} , AUC_{0-t} , and $AUC_{0-\infty}$ for both Regorafenib and **Regorafenib-13C,d3**. The acceptance criteria for bioequivalence are 80.00% to 125.00%.[8]

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- To cite this document: BenchChem. [Application Notes and Protocols for Bioequivalence Studies Using Regorafenib-13C,d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026279#protocol-for-using-regorafenib-13c-d3-in-bioequivalence-studies]

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